molecular formula C30H42O9 B578134 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one CAS No. 14904-71-3

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B578134
CAS No.: 14904-71-3
M. Wt: 546.657
InChI Key: XKDNBXLUFVPGJL-NQHYPVOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a cardiac glycoside derived from the bulbs of the plant Urginea maritima, commonly known as squill. Cardiac glycosides are a class of organic compounds that have potent effects on the heart muscle, making them valuable in the treatment of heart conditions such as congestive heart failure. This compound is known for its ability to increase the force of heart contractions without a corresponding increase in oxygen consumption, thus improving the efficiency of the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scillarenin glucoside involves several steps, starting from the extraction of scillarenin from the plant source. The glucosylation of scillarenin is typically achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to scillarenin under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of scillarenin glucoside is generally carried out through the extraction of scillarenin from the bulbs of Urginea maritima, followed by its glycosylation. The extraction process involves the use of solvents such as ethanol or methanol to isolate scillarenin. The glycosylation step can be scaled up using either enzymatic or chemical methods, depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form scillarenin aglycone and other oxidized derivatives.

    Reduction: Reduction reactions can convert scillarenin glucoside into reduced forms with altered biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the scillarenin glucoside molecule, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scillarenin glucoside, each with potentially different biological activities and pharmacological properties.

Scientific Research Applications

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cardiac physiology.

    Medicine: Explored for its therapeutic potential in treating heart conditions such as congestive heart failure.

    Industry: Utilized in the development of cardiac glycoside-based drugs and as a reference standard in quality control processes.

Mechanism of Action

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one exerts its effects primarily through the inhibition of the Na+/K±ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, scillarenin glucoside increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium levels enhance the contractility of the heart muscle, improving cardiac output.

Comparison with Similar Compounds

Similar Compounds

    Scillaren A: Another cardiac glycoside derived from Urginea maritima, known for its potent effects on the heart.

    Proscillaridin A: A related compound with similar cardiac effects but different pharmacokinetic properties.

    Bufadienolides: A class of compounds that includes scillarenin glucoside and other structurally related glycosides with cardiac activity.

Uniqueness

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is unique in its specific glycosylation pattern, which influences its solubility, stability, and pharmacological activity. Compared to other cardiac glycosides, scillarenin glucoside may offer distinct advantages in terms of its therapeutic window and side effect profile.

Properties

CAS No.

14904-71-3

Molecular Formula

C30H42O9

Molecular Weight

546.657

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O9/c1-28-10-7-18(38-27-26(35)25(34)24(33)22(14-31)39-27)13-17(28)4-5-21-20(28)8-11-29(2)19(9-12-30(21,29)36)16-3-6-23(32)37-15-16/h3,6,13,15,18-22,24-27,31,33-36H,4-5,7-12,14H2,1-2H3/t18-,19+,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-/m0/s1

InChI Key

XKDNBXLUFVPGJL-NQHYPVOCSA-N

SMILES

CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.